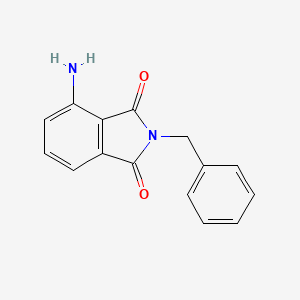

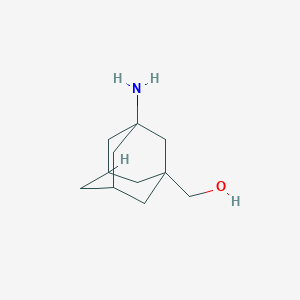

![molecular formula C14H14N4O3S B2904518 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034504-94-2](/img/structure/B2904518.png)

2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a complex chemical compound. It contains a pyrazolopyrimidine core, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is complex and can be modified at various positions to create a variety of more complex chemical compounds . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis

Pyrazolopyrimidines have a molar mass of 119.127 g·mol−1 . They have a variety of physical and chemical properties that can be tuned for specific applications .Applications De Recherche Scientifique

Synthesis and Derivative Exploration

Researchers have synthesized new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety, exploring the chemical versatility and potential for further biological applications (Farag et al., 2011). The synthesis of novel pyrazolopyrimidines, including structures bearing the benzenesulfonamide moiety, has demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential in cancer research (Hassan et al., 2017).

Anticancer Activity

A series of 4-(substituted)-N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been evaluated for their anticancer activity against the human tumor breast cell line MCF7, showing promising results (Ghorab et al., 2014).

Antimicrobial Activity

Compounds incorporating the benzenesulfonamide moiety, such as arylazopyrazole pyrimidone derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, contributing to the search for new antimicrobial agents (Sarvaiya et al., 2019).

Herbicidal Activity

Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides has uncovered a new group of compounds with significant herbicidal activity, primarily against dicotyledonous weed species, indicating the potential agricultural applications of these compounds (Eussen et al., 1990).

Exploration of Sulfonamide Derivatives

The synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents reveal the potential of these compounds in combating microbial resistance, with some derivatives showing dual antibacterial and antifungal potency (Abbas et al., 2017).

Orientations Futures

Pyrazolopyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They have potential applications in a variety of fields, including materials science and biological interactions .

Mécanisme D'action

Target of Action

The compound 2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogs and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with their targets by inhibiting key enzymes in purine biochemical reactions . This inhibition disrupts the normal functioning of these reactions, leading to the observed pharmacological effects .

Biochemical Pathways

The compound, being a purine analog, is likely to affect the purine metabolic pathways . These pathways are crucial for the synthesis of DNA and RNA, and their disruption can lead to a variety of downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

Related compounds have been reported to have good oral bioavailability , suggesting that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is likely to be cell growth inhibition, given its role as an antimetabolite in purine biochemical reactions . This could potentially make it useful in the treatment of conditions characterized by excessive cell proliferation, such as cancer .

Propriétés

IUPAC Name |

2-ethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-4-6-13(12)22(19,20)17-11-9-15-14-7-8-16-18(14)10-11/h3-10,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHWHEQJQTXUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

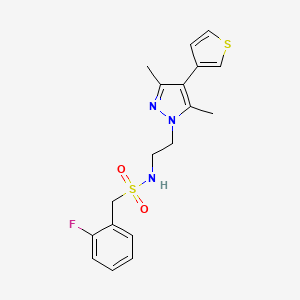

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2904435.png)

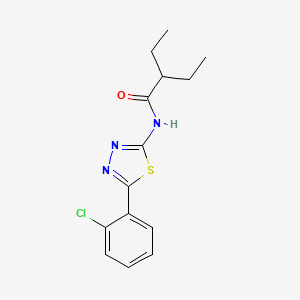

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2904440.png)

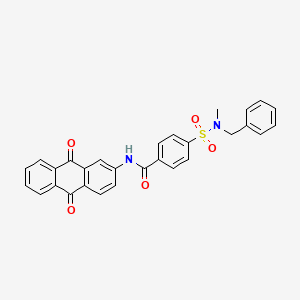

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)